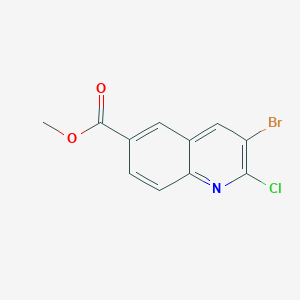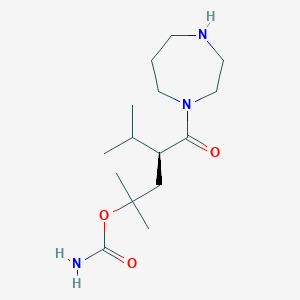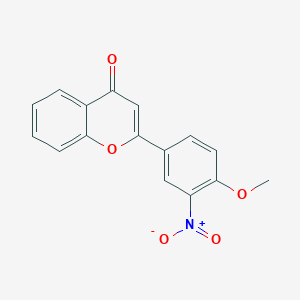![molecular formula C13H10Cl2N4 B11836663 6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine CAS No. 924904-09-6](/img/structure/B11836663.png)
6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and various amines.
Benzylation: The chloromethylbenzyl group is introduced through a nucleophilic substitution reaction, where the purine derivative reacts with benzyl chloride in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxides, and reduced derivatives, which can be further utilized in different applications.
科学研究应用
6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethylbenzyl group enhances its binding affinity and specificity towards these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
6-Chloropurine: A simpler analog with a chlorine atom at the 6-position of the purine ring.
7-Benzyl-7H-purine: A compound with a benzyl group attached to the purine ring.
6-Chloro-7-(2-methylbenzyl)-7H-purine: A similar compound with a methylbenzyl group instead of a chloromethylbenzyl group.
Uniqueness
6-Chloro-7-(2-(chloromethyl)benzyl)-7H-purine is unique due to the presence of both chlorine and chloromethylbenzyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
924904-09-6 |
|---|---|
分子式 |
C13H10Cl2N4 |
分子量 |
293.15 g/mol |
IUPAC 名称 |
6-chloro-7-[[2-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H10Cl2N4/c14-5-9-3-1-2-4-10(9)6-19-8-18-13-11(19)12(15)16-7-17-13/h1-4,7-8H,5-6H2 |
InChI 键 |
PSRRAHZAHLKVIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC=N3)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide](/img/structure/B11836583.png)


![Ethyl 4-chloro-6-cyclopropyl-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11836599.png)


![Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate](/img/structure/B11836622.png)
![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)




![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)

